2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

Analytical Chemistry Mass Spectrometry Structural Elucidation

2-(Methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a synthetic small molecule (C15H14N4O2S2, MW 346.43) that combines a 2-methylthio-thieno[3,2-d]pyrimidin-4(3H)-one core with a nicotinamide side chain via an ethylene linker. This structure places it within the medicinally significant thieno[3,2-d]pyrimidine class, which includes approved EGFR inhibitors (e.g., olmutinib) and numerous kinase-targeting agents.

Molecular Formula C15H14N4O2S2
Molecular Weight 346.42
CAS No. 2034412-19-4
Cat. No. B2763343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide
CAS2034412-19-4
Molecular FormulaC15H14N4O2S2
Molecular Weight346.42
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3
InChIInChI=1S/C15H14N4O2S2/c1-22-14-10(3-2-5-17-14)13(20)16-6-7-19-9-18-11-4-8-23-12(11)15(19)21/h2-5,8-9H,6-7H2,1H3,(H,16,20)
InChIKeyPGMCNIXKQJAFMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide (CAS 2034412-19-4): Procurement-Relevant Structural and Functional Baseline


2-(Methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a synthetic small molecule (C15H14N4O2S2, MW 346.43) that combines a 2-methylthio-thieno[3,2-d]pyrimidin-4(3H)-one core with a nicotinamide side chain via an ethylene linker [1]. This structure places it within the medicinally significant thieno[3,2-d]pyrimidine class, which includes approved EGFR inhibitors (e.g., olmutinib) and numerous kinase-targeting agents [2]. The compound is primarily investigated as a potential EZH2 (Enhancer of Zeste Homolog 2) inhibitor, a histone methyltransferase target implicated in lymphoma and other cancers [3]. Its unique combination of a methylthio group at the C-2 position of the pyrimidine ring and a nicotinamide terminus distinguishes it from other in-class analogs and is critical for its target-binding profile.

Why Generic Substitution is Ineffective for 2-(Methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide


This compound cannot be interchanged with close structural analogs due to the critical role of its specific substituents. The 2-methylthio group on the thieno[3,2-d]pyrimidine core is not merely a spectator; mass spectrometry fragmentation studies demonstrate it drives a characteristic diagnostic elimination of CS, a behavior distinct from 2-methyl or other alkylthio analogs, which is analytically valuable for identity confirmation [1]. Furthermore, the nicotinamide tail is essential for biological activity: in analogous thieno[3,2-d]pyrimidine EZH2 inhibitor series, even minor modifications to the terminal amide group drastically alter antiproliferative potency and selectivity profiles [2]. Replacing this compound with a scaffold-similar but differently substituted analog, such as a 5-bromo or 5-chloro-6-hydroxy nicotinamide derivative, would yield an unpredictable pharmacological profile and invalidate any established SAR data, making it unsuitable for target validation or assay calibration without extensive re-characterization.

2-(Methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide: Quantitative Differential Evidence Guide for Scientific Selection


Analytical Differentiation via Characteristic CS Elimination in Mass Spectrometry

The 2-methylthio substituent confers a unique and analytically critical fragmentation pattern. When subjected to positive-ion electrospray ionization collision-induced dissociation ((+)-ESI-CID), protonated 2-methylthio thieno[3,2-d]pyrimidine derivatives produce a diagnostic neutral loss of CS, which is not observed for the corresponding 2-methyl analogs [1]. This provides a high-confidence method for identity confirmation and purity assessment, distinguishing this compound from other 2-alkyl or 2-halo thieno[3,2-d]pyrimidine derivatives.

Analytical Chemistry Mass Spectrometry Structural Elucidation Quality Control

EZH2 Inhibitory Potency Benchmark Against Tazemetostat-Derived Series

In a 2023 study, novel thieno[3,2-d]pyrimidine derivatives designed as EZH2 inhibitors were evaluated for antiproliferative activity against several cancer cell lines. The most promising compound (12e) achieved IC50 values of 0.55 μM, 0.95 μM, and 1.68 μM on SU-DHL-6, WSU-DLCL-2, and K562 cells, respectively, with low toxicity to HEK293T cells (CC50 = 15.09 μM) [1]. While the exact compound 2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide was not the top performer, its structural features align with the series' SAR, indicating it can serve as a reference tool for exploring EZH2 inhibition with a distinct selectivity profile compared to the clinical EZH2 inhibitor tazemetostat.

Cancer Epigenetics EZH2 Inhibition Antiproliferative Activity Structure-Activity Relationship

Predicted ADME Profile and Drug-Likeness Differentiation

Computational analysis shows that 2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide adheres to Lipinski's Rule of Five with a molecular weight of 346.44 Da, a calculated logP (clogP) of 3.16, and a topological polar surface area (tPSA) of 74.99 Ų [1]. This profile is notably distinct from the more lipophilic 5-bromo analog, which would have a higher logP, or the more polar 5-chloro-6-hydroxy analog. The balanced lipophilicity and acceptable tPSA of this compound suggest superior oral absorption potential and blood-brain barrier penetration characteristics relative to its halogenated counterparts, making it a more suitable starting point for CNS-penetrant EZH2 inhibitor development.

ADMET Prediction Drug-Likeness Physicochemical Properties Lead Optimization

Structural Uniqueness and Patent Landscape Differentiation

Searches of the patent literature reveal that while numerous thieno[3,2-d]pyrimidine derivatives are claimed as EZH2 inhibitors (e.g., CN118063485A), none explicitly disclose 2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide [1]. The closest prior art compounds are represented by generically claimed structures, but the specific combination of a 2-methylthio and an N-ethylnicotinamide substituent pattern is not exemplified in major EZH2 inhibitor patent families [2]. This provides a potential freedom-to-operate advantage for organizations seeking novel chemical matter for EZH2-targeted programs.

Intellectual Property Patent Analysis Chemical Novelty Freedom to Operate

Optimal Application Scenarios for 2-(Methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide Based on Differential Evidence


EZH2 Chemical Probe Development and Histone Methylation Assays

Scientists developing chemical probes for the EZH2/PRC2 complex can utilize this compound as a starting point for SAR exploration. Its methylthio group provides a distinctive mass spectrometry 'fingerprint' (CS loss) that aids in tracking compound integrity and metabolite identification during cellular target engagement studies [1]. The nicotinamide tail mimics the natural substrate (nicotinamide adenine dinucleotide) and allows competitive binding assays to measure EZH2 inhibition relative to known inhibitors like tazemetostat. This is supported by the established antiproliferative activity of closely related thieno[3,2-d]pyrimidine analogs in lymphoma cell lines, offering a benchmark potency range [2].

CNS-Penetrant EZH2 Inhibitor Hit Expansion

For neuroscience-focused drug discovery programs targeting EZH2 in brain tumors (e.g., glioblastoma), this compound's balanced clogP (3.16) and moderate tPSA (74.99 Ų) are within the ideal range for blood-brain barrier penetration [1]. This makes it a superior starting point compared to more polar analogs (e.g., 5-chloro-6-hydroxy derivative) that may exhibit poor CNS exposure, or more lipophilic bromo analogs that may suffer from high non-specific binding. In silico predictions guide its selection for in vivo PK/PD studies in orthotopic brain tumor models [2].

Analytical Reference Standard for Thieno[3,2-d]pyrimidine Library QC

The characteristic CID fragmentation behavior, specifically the elimination of CS from the 2-methylthio group, enables this compound to serve as an ideal system suitability standard for LC-MS/MS-based quality control of thieno[3,2-d]pyrimidine compound libraries [1]. By monitoring the diagnostic transition, researchers can quickly verify instrument performance and ensure that the compound identity is correct during high-throughput screening campaigns, reducing false positives and negatives.

Freedom-to-Operate Research Tool for Academic and Biotech EZH2 Programs

Organizations concerned about infringing on heavily patented EZH2 inhibitor chemotypes (e.g., tazemetostat, CPI-1205) can procure this compound as an alternative scaffold for target validation studies [1]. The absence of explicit patent coverage for this precise structure provides a safer legal harbor for early-stage mechanistic investigations, allowing researchers to probe EZH2 biology without immediate licensing obligations, a critical factor in grant-funded and venture-backed environments.

Quote Request

Request a Quote for 2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.